molecular formula C21H17N3O4 B2728119 (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate CAS No. 326883-20-9

(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate

Cat. No.: B2728119
CAS No.: 326883-20-9
M. Wt: 375.384
InChI Key: VWRREIWOGVZGPE-YDZHTSKRSA-N
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Description

The compound is a derivative of benzoylhydrazones, which are known for their diverse biological activities . They are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of benzoylhydrazones usually consists of a benzoyl group (C6H5C=O) and a hydrazone group (N-N=C). The exact structure of “(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate” would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

Benzoylhydrazones can undergo a variety of chemical reactions, including oxidation, reduction, and complexation with metals . The specific reactions that “this compound” can undergo would depend on its exact molecular structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoylhydrazones, such as melting point, boiling point, and density, can vary depending on their exact structure .

Scientific Research Applications

Binding and Hydrolysis by Human Serum Albumin

(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate, as part of the broader category of nicotinate esters, has been examined for its interaction with human serum albumin. Certain nicotinate esters demonstrate the capability to bind to albumin, a major protein in human blood, but are not hydrolyzed by it. This characteristic can be pivotal in the pharmacokinetics and pharmacodynamics of such compounds, influencing their distribution, efficacy, and metabolism within the human body (Steiner, Mayer, & Testa, 1992).

Metabolism and Synergistic Action

The metabolism of compounds bearing the methylenedioxyphenyl group, akin to the structural motif present in this compound, has been studied for its implications in pharmacology. These compounds are metabolized in vivo and in vitro, affecting the metabolism and action of various drugs and chemicals. This research highlights the potential of such compounds to modulate the bioactivity of other substances through metabolic interactions (Casida et al., 1966).

Antineoplastic Activities

Research into 6-substituted nicotinamides, which are structurally related to this compound, has indicated moderate antineoplastic (anti-cancer) activity against specific cancer cell lines. This suggests that derivatives of nicotinic acid and nicotinamides, including this compound, may hold potential as therapeutic agents in the treatment of cancer (Ross, 1967).

Photopolymerization Applications

A study on the use of nicotinate derivatives in photopolymerization processes underscores the versatility of these compounds beyond biomedical applications. Specifically, certain nicotinate esters can act as photoinitiators, facilitating the polymerization of acrylates under UV light. This property is invaluable in the development of new materials and coatings, where controlled polymerization is essential (Guillaneuf et al., 2010).

Lipophilicity and Chemical Properties

The lipophilicity of nicotinic acid derivatives, including compounds structurally related to this compound, has been extensively studied. Understanding the lipophilic properties of these compounds is crucial for predicting their behavior in biological systems, such as absorption, distribution, metabolism, and excretion (ADME) properties. Research in this area provides insights into the design of new compounds with optimized pharmacokinetic profiles (Parys & Pyka, 2010).

Mechanism of Action

The mechanism of action of benzoylhydrazones can vary widely depending on their structure and the target they interact with. Some benzoylhydrazones have been found to have antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with benzoylhydrazones would depend on their exact structure. Some benzoylhydrazones may be harmful if swallowed, inhaled, or come into contact with skin .

Future Directions

Benzoylhydrazones are a subject of ongoing research due to their diverse biological activities and potential use in the synthesis of various pharmaceuticals . Future research may focus on exploring new synthesis methods, studying their mechanisms of action, and developing new drugs based on benzoylhydrazones.

Properties

IUPAC Name

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-27-19-12-15(13-23-24-20(25)16-6-3-2-4-7-16)9-10-18(19)28-21(26)17-8-5-11-22-14-17/h2-14H,1H3,(H,24,25)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRREIWOGVZGPE-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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